7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-15(12-8-6-5-7-9-12)16-19-13(17(22)23)10-14(18(2,3)4)21(16)20-11/h5-10H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLGSIULFLCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
A high-yielding route involves reacting 5-amino-1H-pyrazole-4-carboxamide (I ) with ethyl 3-tert-butylacetoacetate (II ) under microwave irradiation (Scheme 1).
Procedure :
- Combine I (1.0 eq), II (1.2 eq), and NaOEt (2.0 eq) in ethanol (0.3 M).
- Irradiate at 150°C for 20 min in a microwave reactor.
- Isolate 6-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-4(5H)-one (III ) via filtration (yield: 86%).
Key Data :
Enaminone-Based Cyclization
Alternative core synthesis employs enaminone intermediates (Scheme 2):
- Condense tert-butyl acetonitrile with DMF-dimethylacetal to form enaminone IV .
- React IV with hydrazine hydrate in acetic acid at 120°C for 4 h, yielding 7-tert-butylpyrazolo[1,5-a]pyrimidine (V ) (yield: 72%).
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Palladium-Catalyzed Suzuki Coupling for 3-Phenyl Installation
Introduce the 3-phenyl group via Suzuki-Miyaura coupling (Table 1):
Procedure :
- Brominate V at C3 using NBS (1.1 eq) in DMF (0°C, 2 h).
- Couple 3-bromo intermediate VI (1.0 eq) with phenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1) at 90°C.
- Isolate 3-phenyl derivative VII (yield: 78%).
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 78 |
| PdCl₂(dppf) | Toluene/EtOH | 110 | 65 |
Methylation at C2 via Nucleophilic Substitution
Install the 2-methyl group using methyl iodide under basic conditions (Scheme 3):
- Treat VII (1.0 eq) with NaH (2.0 eq) in THF (0°C, 30 min).
- Add MeI (1.5 eq) and stir at 25°C for 12 h.
- Purify 2-methyl derivative VIII by column chromatography (hexanes/EtOAc 3:1, yield: 83%).
Characterization :
Carboxylic Acid Installation via Nitrile Hydrolysis
Cyano Intermediate Synthesis
Introduce a cyano group at C5 using trimethylsilyl cyanide (TMSCN) (Scheme 4):
Acidic Hydrolysis to Carboxylic Acid
Convert nitrile IX to carboxylic acid X (target compound) using H₂SO₄ (Scheme 5):
- Reflux IX (1.0 eq) in 6 M H₂SO₄ (10 mL/mmol) for 8 h.
- Neutralize with NaOH (2 M) and extract with EtOAc.
- Recrystallize from EtOH/H₂O to obtain X (yield: 91%).
Spectroscopic Validation :
- IR (KBr): 1695 cm⁻¹ (C=O stretch).
- ¹H NMR (600 MHz, DMSO-d₆): δ 1.38 (s, 9H), 2.51 (s, 3H), 7.45–8.10 (m, 5H, Ph), 13.20 (s, 1H, COOH).
Alternative Synthetic Routes and Comparative Analysis
Three-Component One-Pot Synthesis
A streamlined approach combines ethyl cyanoacetate, tert-butyl acetylene, and phenylhydrazine in acetic acid (120°C, 6 h), yielding X directly (yield: 68%). However, this method suffers from lower regiocontrol (∼15% of 6-tert-butyl isomer).
Green Chemistry Approaches
Using PEG-400 as a solvent for cyclocondensation reduces environmental impact while maintaining efficiency (yield: 72%, 100°C, 3 h).
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is , with a molecular weight of approximately 309.36 g/mol. The compound features a pyrazolo-pyrimidine framework, which is significant in drug design due to its biological activity.
Antitumor Activity
Research has indicated that compounds within the pyrazolo-pyrimidine class exhibit significant antitumor properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibitors targeting CDKs are considered promising candidates for cancer therapy due to their potential to halt the proliferation of cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Studies have shown that derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties in preclinical studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties of the target compound and its analogs:
*Calculated based on molecular formulas where explicit data is unavailable.
Biological Activity
7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is C18H19N3O2. Its structure includes a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group and a phenyl group, contributing to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound against various cancer cell lines:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values ranging from 3 µM to 10 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting the cell cycle. Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the pre-G1 phase, indicating apoptosis induction. Specifically, MCF-7 cells showed an increase in apoptotic cells from 1.79% in control to 36.06% after treatment .
- Molecular Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with key protein targets involved in cancer progression, such as EGFR and VEGFR2. This suggests a dual inhibitory action that may enhance its therapeutic efficacy .
Other Biological Activities
Beyond its anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit various other biological activities:
- Antiparasitic and Antifungal : Some derivatives have demonstrated promising results against parasitic infections and fungal pathogens .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Case Studies
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 3 µM | Induction of apoptosis via cell cycle arrest |
| Study 2 | A549 | 10 µM | Dual inhibition of EGFR and VEGFR2 |
| Study 3 | HCT116 (colon cancer) | 4 µM | Apoptosis induction and cell cycle disruption |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives?
- Methodology : The core structure is typically synthesized via cyclization of 5-aminopyrazole precursors with β-keto esters or enaminones. For example:
- Step 1 : React methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine backbone .
- Step 2 : Hydrolyze the ester group using LiOH in aqueous methanol to yield the carboxylic acid intermediate .
- Step 3 : Activate the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) and couple with amines to generate carboxamides .
Q. How are spectroscopic techniques employed to validate the structure of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl groups), tert-butyl protons (δ 1.3–1.5 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- ¹³C NMR : Carboxylic acid carbons appear at δ 165–170 ppm. Pyrimidine carbons resonate between δ 150–160 ppm .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .
- HRMS : Use [M+H]+ peaks to verify molecular weight (e.g., C₁₈H₂₀F₃N₅ requires m/z 376.1645) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?
- Key Variables :
- Temperature : Heating above 80°C during cyclization reduces yields due to Boc group cleavage. Maintain temperatures ≤80°C .
- Reagents : BPC outperforms CDI or EEDQ in amidation steps, providing 55–87% yields .
- Solvents : Use polar aprotic solvents (e.g., DMF) for crystallization to enhance purity .
Q. How do substituents at position 7 influence the compound's physicochemical properties?
- Case Study :
- 7-Tert-butyl : Enhances steric bulk, improving metabolic stability but reducing solubility. LogP increases by ~0.5 units compared to unsubstituted analogs .
- 7-Phenylazo : Introduces π-π stacking interactions, as seen in analogs like 10c (C₂₁H₁₆ClN₇), which exhibit shifted UV-Vis absorption maxima (λmax 450–500 nm) .
Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?
- Strategy :
- Docking Studies : Model interactions with target enzymes (e.g., cathepsins) using PyMOL or AutoDock. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Cys25 in cathepsin B) .
- QSAR : Correlate substituent electronegativity (Hammett σ) with inhibitory activity (IC₅₀). For example, electron-withdrawing groups at position 3 improve potency against cathepsin K .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar pyrazolo[1,5-a]pyrimidines vary across studies?
- Example : Compound 11 (7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine) has a reported mp of 221–223°C , while analogs with trifluoromethyl groups (e.g., C₁₈H₂₀F₃N₅) melt at 233–235°C .
- Resolution : Differences arise from crystallinity (e.g., solvents used for recrystallization) and substituent effects. Polar groups (e.g., -CF₃) increase melting points via dipole-dipole interactions. Always report recrystallization solvents (e.g., ethanol vs. DMF) to ensure reproducibility .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Precautions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
